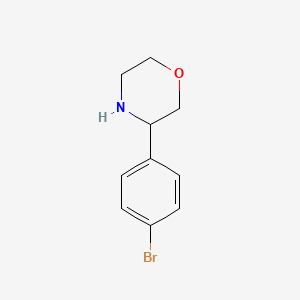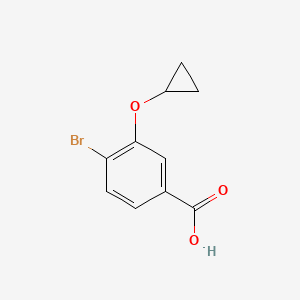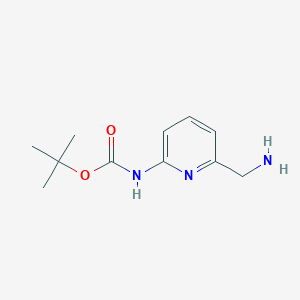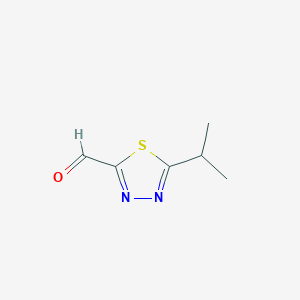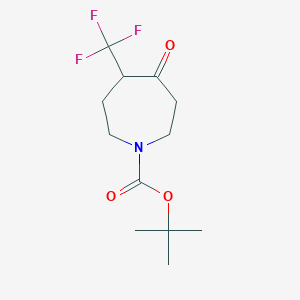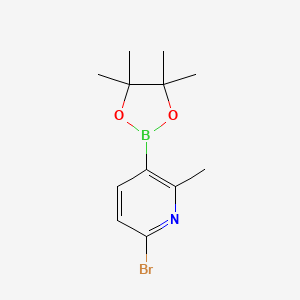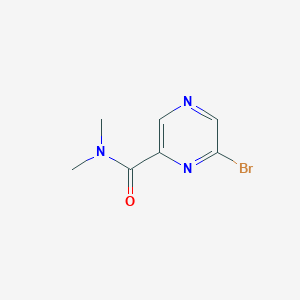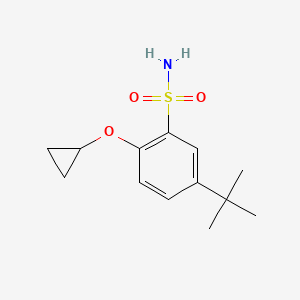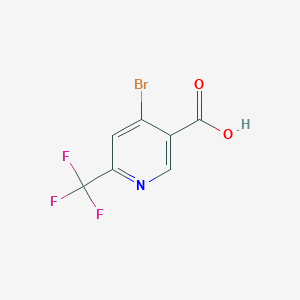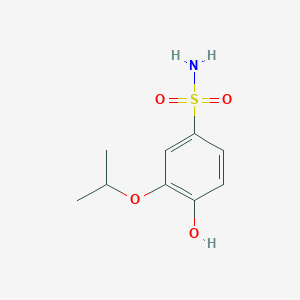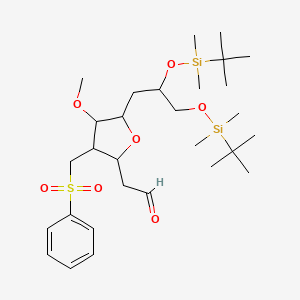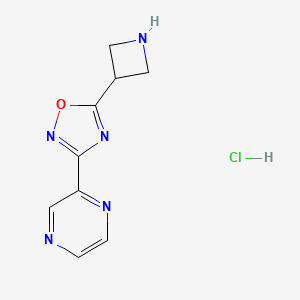
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride
Übersicht
Beschreibung
“2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” is a chemical compound with the CAS number 1426291-06-6 . It has a molecular weight of 239.66 and a molecular formula of C9H10ClN5O .
Molecular Structure Analysis
The molecular structure of “2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” is defined by its molecular formula, C9H10ClN5O . This suggests that it contains nine carbon atoms, ten hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride” include a molecular weight of 239.66 . Unfortunately, other specific properties like boiling point and storage conditions were not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis and Biological Activities : Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study focused on synthesizing azetidin-2-one derivatives containing pyrazoline and evaluating their antimicrobial efficacy. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of azetidinone derivatives in developing new antimicrobial agents (Shailesh H. Shah, Patel, 2012).
Antitubercular and Antimicrobial Potential : Research aimed at synthesizing novel heterocyclic molecules, where azetidinone, oxadiazole, and pyrazine moieties are present in one framework, has shown promise in antimicrobial and particularly antitubercular applications. Such compounds, derived from pyrazinoic acid, a known antitubercular agent, exhibited good antibacterial, antifungal, and antitubercular activities, suggesting their potential in tuberculosis therapy (R. Das, D. Mehta, 2020).
Chemical Reactivity and Synthesis
- Chemical Reactivity and Molecular Docking : Studies on oxadiazole derivatives, including those related to pyrazine, have conducted detailed analyses involving density functional theory calculations, molecular dynamics simulations, and molecular docking procedures. These studies aim to understand the reactivity, stability, and biological activity potential of these compounds, laying the groundwork for future pharmaceutical applications. Notably, the anti-TB activity of certain compounds against Mycobacterium tuberculosis indicates the potential utility of these derivatives in developing new antitubercular drugs (Abdul-Malek S. Al-Tamimi et al., 2018).
Molecular Modifications and Biological Effects
- Molecular Modifications : Efforts in synthesizing new derivatives involve various molecular modifications to enhance biological activities. These modifications include the incorporation of different heterocyclic fragments, aiming to increase interaction with biological targets and influence the formation of specific types of activity. Such research underscores the importance of structural diversity in developing compounds with potential antimicrobial and antitubercular properties (S. Fedotov et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O.ClH/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6;/h1-2,5-6,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVLNGGPVFFLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=NC=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



